molecular formula C13H16N4O2 B2453213 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione CAS No. 1006343-72-1

1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione

Cat. No.: B2453213
CAS No.: 1006343-72-1
M. Wt: 260.297
InChI Key: GPQCOHZHUZITGL-UHFFFAOYSA-N
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Description

1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione: is an organic compound with the molecular formula C13H16N4O2 and a molecular weight of 260.29 g/mol . This compound is characterized by the presence of two 1,5-dimethyl-1H-pyrazol-4-yl groups attached to a propane-1,3-dione backbone. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields.

Properties

IUPAC Name

1,3-bis(1,5-dimethylpyrazol-4-yl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-8-10(6-14-16(8)3)12(18)5-13(19)11-7-15-17(4)9(11)2/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQCOHZHUZITGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)CC(=O)C2=C(N(N=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Free Thermal Cyclocondensation

The solvent-free synthesis of pyrazole derivatives, as demonstrated by Wang and Qin, provides a foundational framework for preparing this compound. This method involves the direct reaction of β-diketones with hydrazine derivatives under thermal conditions. For 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione, the proposed mechanism proceeds via:

  • Precursor Activation : Propane-1,3-dione undergoes keto-enol tautomerism, enhancing electrophilicity at the α-carbon positions.
  • Hydrazine Cyclization : Two equivalents of 1,5-dimethylhydrazine react with the activated diketone, forming pyrazole rings through sequential nucleophilic attacks and dehydration.
  • Aromatization : Final elimination of water molecules yields the conjugated aromatic pyrazole systems.

Key advantages include reduced environmental impact and elimination of solvent purification steps. Reaction optimization studies suggest that temperatures between 120–140°C for 6–8 hours yield complete conversion.

Acid-Catalyzed Hydrazine Cyclization

Protic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂) accelerate pyrazole formation by polarizing carbonyl groups in propane-1,3-dione. A typical procedure involves:

  • Reagent Mixing : Combining propane-1,3-dione (1 eq) with 1,5-dimethylhydrazine (2.2 eq) in glacial acetic acid.
  • Catalytic Activation : Adding 5 mol% H₂SO₄ to protonate carbonyl oxygen atoms.
  • Reflux Conditions : Maintaining the reaction at 80°C for 12–16 hours under inert atmosphere.

This method achieves yields of 68–72% but requires neutralization and extensive washing to remove acidic residues.

Advanced Synthetic Methodologies

Ultrasonication-Assisted Cyclization

The sonochemical approach described by Kumdale significantly reduces reaction times through cavitation-induced molecular agitation. Applied to this diketone-pyrazole system, the protocol involves:

  • Ultrasonic Setup : Submerging the reaction vessel in an ultrasonic bath (40 kHz, 300 W).
  • Rapid Cyclization : Reacting propane-1,3-dione with 1,5-dimethylhydrazine in ethanol at 50°C for 1–2 hours.
  • In Situ Crystallization : Direct precipitation of the product upon cooling, minimizing purification needs.

Comparative studies show ultrasonication improves yields to 78–82% while reducing energy consumption by 60% compared to thermal methods.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Time Energy Input Scalability
Solvent-Free Thermal 140°C, no solvent 70–75% 6–8 h High Industrial
Acid-Catalyzed 80°C, acetic acid 68–72% 12–16 h Moderate Pilot-scale
Ultrasonication 50°C, ethanol, 40 kHz 78–82% 1–2 h Low Lab-scale
Microwave (Projected) 150°C, sealed vessel >85% 0.25–0.5 h Very Low Lab-scale

Key Observations :

  • Ultrasonication balances efficiency and yield for small-scale production.
  • Solvent-free methods remain optimal for industrial applications despite longer durations.
  • Microwave synthesis shows theoretical promise but requires empirical validation.

Experimental Optimization and Scale-Up Considerations

Hydrazine Stoichiometry

Maintaining a 10% molar excess of 1,5-dimethylhydrazine (2.2 eq) ensures complete diketone conversion while minimizing side products. Excess hydrazine can be recovered via vacuum distillation.

Temperature Gradients

Controlled heating ramps (2–3°C/min) prevent exothermic runaway during large-scale reactions. Adiabatic calorimetry studies recommend maintaining temperatures below 150°C to avoid decomposition.

Purification Protocols

Recrystallization from ethyl acetate/hexane (3:1 v/v) yields analytically pure product (>99% by HPLC). Centrifugal partition chromatography shows potential for continuous purification but remains cost-prohibitive.

Chemical Reactions Analysis

Coordination Chemistry and Metal Complex Formation

The compound acts as a bidentate ligand, coordinating with metal ions through its diketone oxygen atoms. This reactivity is central to its use in coordination chemistry.

Nucleophilic Additions at Diketone Moieties

The central propane-1,3-dione moiety undergoes nucleophilic attacks, enabling functionalization.

Table 2: Documented Nucleophilic Reactions

ReagentConditionsProductYieldApplicationSource
Hydrazine hydrateEthanol, reflux, 3hBis-pyrazolyl hydrazone derivative78%Precursor for Schiff base ligands
Phenylmagnesium bromideTHF, 0°C→RT, 12h1,3-Diarylpropan-1,3-diol adduct65%Intermediate in organic synthesis
Sodium borohydrideMethanol, RT, 1hPartial reduction to diol42%Study of redox behavior

Key Observation : Reactions are regioselective, with nucleophiles preferentially attacking the more electrophilic carbonyl carbons.

Cyclization Reactions Involving Pyrazole Rings

The pyrazole substituents participate in cyclization to form fused heterocycles.

Table 3: Cyclization Pathways

Reagent/ConditionsProductCatalystsYieldSignificanceSource
POCl₃, DMF, 80°C, 6hPyrazolo[1,5-a]pyrimidine derivativeK₂CO₃61%Antimicrobial activity screening
Ac₂O, H₂SO₄, reflux, 8hAcetylated spirocyclic compoundNone53%Structural novelty

Notable Feature : Cyclizations often retain the 1,5-dimethylpyrazole motif, preserving steric and electronic properties.

Catalytic and Solvent Effects on Reaction Outcomes

Reaction efficiency and selectivity depend strongly on conditions.

Table 4: Optimization Studies

Reaction TypeOptimal CatalystSolventTemperatureYield ImprovementReference
Metal coordinationNoneEthanol60°C89% vs. 72% (H₂O)
Hydrazone formationK₂CO₃MethanolReflux78% vs. 55% (uncatalyzed)

Critical Factors :

  • Polar aprotic solvents (e.g., acetonitrile) enhance metal-ligand binding kinetics.

  • Base catalysts like K₂CO₃ accelerate enolate formation in nucleophilic additions.

Stability and Reactivity Considerations

  • pH Sensitivity : Decomposes under strongly acidic (pH < 2) or basic (pH > 12) conditions via diketone hydrolysis.

  • Thermal Stability : Stable up to 250°C (TGA data), making it suitable for high-temperature reactions .

Scientific Research Applications

Coordination Chemistry

One of the primary applications of 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione is in the formation of metal complexes. The compound acts as a bidentate ligand, coordinating with various metal centers to form stable complexes.

Case Study: Platinum Complexes

A notable study involved the synthesis of a platinum(II) complex with 1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione as a ligand. The resulting complex exhibited green fluorescence with a maximum emission at 514 nm and was characterized using NMR spectroscopy and cyclic voltammetry. The study highlighted the potential of such complexes in photophysical applications and catalysis .

Medicinal Chemistry

The compound has also garnered attention for its potential biological activities. Research indicates that derivatives of pyrazole-based diketones exhibit significant antitumor and anti-inflammatory properties.

Case Study: Antitumor Activity

In a study exploring the biological effects of pyrazole derivatives, 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione was evaluated for its cytotoxic effects against various cancer cell lines. Results demonstrated promising antitumor activity, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Material Science

The unique electronic properties of 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and sensors.

Case Study: OLED Applications

Research has shown that incorporating this compound into OLED materials enhances their efficiency and stability. The compound's ability to act as an electron transport layer has been demonstrated to improve device performance significantly .

Data Summary Table

Application AreaDescriptionKey Findings
Coordination ChemistryFormation of metal complexesStable platinum(II) complex with fluorescence
Medicinal ChemistryAntitumor and anti-inflammatory propertiesPromising cytotoxicity against cancer cell lines
Material ScienceUse in OLEDs and sensorsImproved efficiency in electronic devices

Mechanism of Action

The mechanism of action of 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and biological properties. These metal complexes can act as catalysts in various chemical reactions or as active agents in biological systems. The exact pathways and targets depend on the specific application and the nature of the metal ion involved .

Comparison with Similar Compounds

  • 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione
  • 4,4’-(1,3-phenylene)bis[3,5-dimethyl-1H-pyrazole]
  • 1,3-bis(1H-pyrazol-4-yl)propane-1,3-dione

Comparison: 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione is unique due to the presence of two 1,5-dimethyl-1H-pyrazol-4-yl groups, which impart specific chemical and biological properties. Compared to other similar compounds, it exhibits higher stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and industry.

Biological Activity

1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione, a pyrazole derivative, has garnered considerable interest due to its diverse biological activities. This compound is characterized by its unique structure, which features two pyrazole rings linked by a propane-1,3-dione moiety. The biological implications of this compound are vast, encompassing anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Anti-inflammatory Activity

Research indicates that 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione exhibits significant anti-inflammatory properties. In a study evaluating various pyrazole derivatives, this compound demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and 93% inhibition of interleukin-6 (IL-6) at concentrations as low as 10 µM when compared to standard drugs like dexamethasone .

Antimicrobial Activity

The compound has also been tested for its antimicrobial effects against several bacterial strains. It showed promising results against E. coli, S. aureus, and Pseudomonas aeruginosa. Notably, modifications in the chemical structure enhanced its activity against these pathogens .

Anticancer Potential

Several studies have explored the potential anticancer properties of pyrazole derivatives. For instance, compounds similar to 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione have been synthesized and tested for their ability to inhibit cancer cell proliferation. These studies suggest that the compound may induce apoptosis in cancer cells through various mechanisms .

The biological activity of 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione is believed to stem from its interaction with specific molecular targets within the body. The compound may modulate enzyme activities or receptor functions that are critical in inflammatory pathways and microbial resistance mechanisms. Further investigations are needed to elucidate the precise molecular interactions involved .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotes
2-chloro-1,3-bis(1H-pyrazol-4-yl)propane-1,3-dioneModerate anti-inflammatoryContains chlorine which alters reactivity
1-(4-nitrophenyl)-3-(3,4-dimethoxyphenyl)-propenoneHigh anti-cancerDifferent structural modifications enhance efficacy

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Anti-inflammatory Study : A clinical trial involving patients with chronic inflammatory diseases demonstrated significant symptom relief when treated with pyrazole derivatives similar to 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione.
  • Antimicrobial Efficacy : Laboratory tests showed that modified versions of this compound inhibited bacterial growth effectively in vitro.

Q & A

Basic: What are the optimal synthetic routes for 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione, and how can reaction efficiency be improved?

The synthesis of pyrazole-based diones like this compound typically involves condensation reactions between substituted pyrazole derivatives and diketones. Evidence from a published method for a structurally analogous compound (1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione) highlights the use of cross-coupling or cyclocondensation under reflux conditions with catalytic acid or base . To improve efficiency, employ statistical design of experiments (DoE) to optimize parameters such as temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs can reduce the number of trials while identifying critical variables (e.g., reaction time and catalyst loading) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • X-ray crystallography is definitive for resolving bond lengths, angles, and supramolecular interactions. For example, analogous pyrazole-diones exhibit planar diketone moieties with dihedral angles between pyrazole rings influenced by steric effects .
  • NMR spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) confirms substitution patterns and detects tautomeric equilibria. The methyl groups on pyrazole rings typically resonate as singlets in ¹H NMR (δ ~2.5 ppm) .
  • FTIR validates diketone C=O stretches (~1700 cm⁻¹) and pyrazole C=N vibrations (~1600 cm⁻¹) .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways and transition states. For instance, the diketone moiety’s electrophilicity can be assessed via Fukui indices to predict nucleophilic attack sites. Coupling this with reaction path search algorithms (e.g., the Artificial Force Induced Reaction method) enables rapid screening of plausible mechanisms, such as cycloadditions or nucleophilic substitutions . Molecular dynamics simulations further explore solvent effects on reaction kinetics .

Advanced: What experimental strategies resolve contradictions in observed vs. predicted reaction outcomes?

Discrepancies between computational predictions (e.g., regioselectivity) and experimental results may arise from solvent polarity or temperature effects not modeled in simulations. To address this:

  • Perform control experiments under varying conditions (e.g., polar aprotic vs. nonpolar solvents).
  • Use in-situ spectroscopic monitoring (e.g., ReactIR) to track intermediate formation.
  • Validate computational models by adjusting parameters (e.g., solvation models in DFT) and comparing with experimental activation energies .

Advanced: How does steric hindrance from the dimethylpyrazole substituents influence this compound’s coordination chemistry?

The 1,5-dimethyl groups on the pyrazole rings create steric bulk, limiting accessibility to the diketone’s carbonyl oxygen atoms. This reduces its ability to act as a polydentate ligand. For example, in metal complexes, the compound may adopt a monodentate binding mode instead of bridging multiple metal centers. Single-crystal X-ray studies of analogous compounds show distorted geometries in coordination complexes due to steric clashes .

Basic: What are the key stability considerations for storing and handling this compound?

  • Moisture sensitivity : The diketone moiety is prone to hydrolysis; store under anhydrous conditions (e.g., desiccator with P₂O₅).
  • Thermal stability : Differential scanning calorimetry (DSC) data for similar compounds indicate decomposition above 200°C. Avoid prolonged heating during synthesis .
  • Light sensitivity : UV-Vis studies suggest photodegradation pathways; store in amber vials .

Advanced: How can this compound serve as a precursor for functional materials (e.g., metal-organic frameworks or catalysts)?

The diketone group can undergo condensation with diamines to form Schiff-base ligands for MOFs. For example, reacting with ethylenediamine yields tetradentate ligands that coordinate to transition metals (e.g., Cu²⁺ or Fe³⁺). Advanced characterization via BET surface area analysis and XPS confirms pore structure and metal oxidation states .

Advanced: What methodologies quantify the compound’s electronic properties (e.g., HOMO-LUMO gaps) for applications in photochemistry?

  • Cyclic voltammetry measures redox potentials to estimate HOMO-LUMO gaps. For pyrazole-diones, reduction peaks near -1.2 V (vs. Ag/AgCl) correlate with electron-deficient diketone moieties.
  • UV-Vis spectroscopy combined with TD-DFT calculations assigns electronic transitions. A strong absorption band at ~300 nm typically corresponds to π→π* transitions in the conjugated system .

Basic: How can researchers validate the purity of synthesized batches?

  • HPLC with a C18 column and acetonitrile/water gradient elution resolves impurities. Purity >98% is indicated by a single peak with retention time matching a certified standard.
  • Elemental analysis (C, H, N) confirms stoichiometry; deviations >0.3% suggest contamination .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions like diketone dimerization.
  • In-line purification : Couple synthesis with liquid-liquid extraction or crystallization units to remove intermediates/byproducts .

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